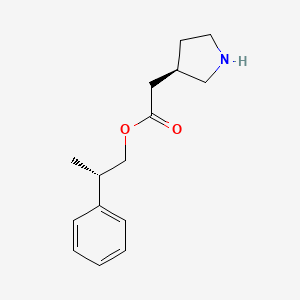![molecular formula C32H24ClN3O7 B12905528 7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- is a heterocyclic compound with significant applications in pharmaceutical chemistry. This compound is known for its unique structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One improved method starts with dimethyl malonate and proceeds through a seven-step synthesis to yield the target compound with an overall yield of 31% . Another method involves the use of ethyl cyanoacetate or isoxazole as starting materials, with 4-hydroxypyrrolo[2,3-d]pyrimidine serving as a common intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve the use of robust and scalable synthetic routes. For example, a method involving the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by a series of reactions to convert the intermediate products into the final compound, is commonly employed .
化学反应分析
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction is facilitated by the presence of the chlorine atom, which can be replaced by other nucleophiles.
Electrophilic substitution: The compound can participate in electrophilic aromatic substitution reactions.
Suzuki coupling: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Electrophiles: Such as halogens for electrophilic substitution.
Palladium catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
科学研究应用
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Additionally, it is used in the development of Janus kinase (JAK) inhibitors, which have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
作用机制
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases, such as Janus kinase (JAK), by binding to the ATP-binding site of the enzyme. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects .
相似化合物的比较
Similar Compounds
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Oclacitinib: Used for treating allergic dermatitis in dogs.
Uniqueness
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that make it a versatile intermediate in the synthesis of various kinase inhibitors. Its ability to undergo multiple types of chemical reactions and its role in disrupting key signaling pathways highlight its importance in pharmaceutical research and development .
属性
分子式 |
C32H24ClN3O7 |
|---|---|
分子量 |
598.0 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24ClN3O7/c33-27-23-16-17-36(28(23)35-19-34-27)29-26(43-32(39)22-14-8-3-9-15-22)25(42-31(38)21-12-6-2-7-13-21)24(41-29)18-40-30(37)20-10-4-1-5-11-20/h1-17,19,24-26,29H,18H2/t24-,25-,26-,29-/m1/s1 |
InChI 键 |
NLEQKXIHBDPVJP-GSTLAZBSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


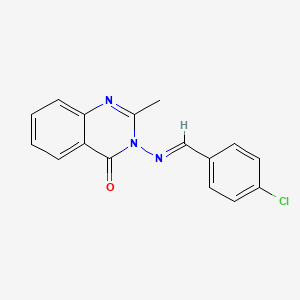
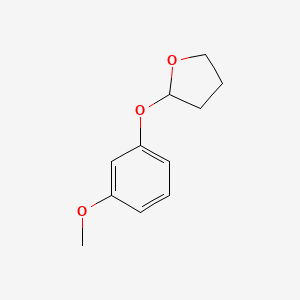

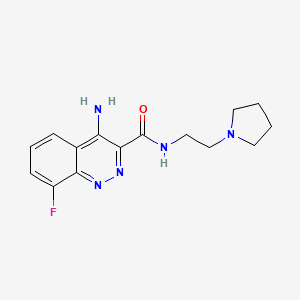
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
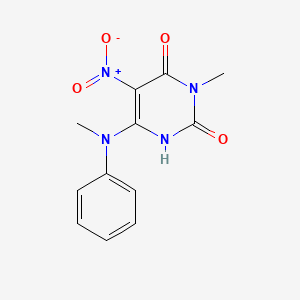
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
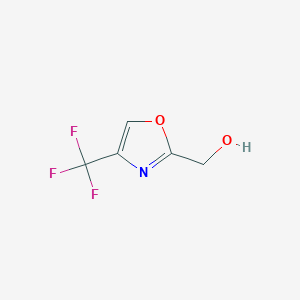
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
